molecular formula C23H22ClN3OS2 B2706681 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216979-46-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2706681
CAS No.: 1216979-46-2
M. Wt: 456.02
InChI Key: DWEMBZFDUVIRFP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway. APE1 overexpression in cancers, particularly gliomas, is linked to resistance against alkylating agents and radiotherapy, making its inhibition a promising therapeutic strategy . This compound features a benzothiazole-thienopyridine scaffold substituted with an ethyl group at position 6 and a benzamide moiety, distinguishing it from related analogs. Preclinical studies suggest that such derivatives enhance the cytotoxicity of DNA-damaging agents by disrupting BER-mediated repair mechanisms .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2.ClH/c1-2-26-13-12-16-19(14-26)29-23(25-21(27)15-8-4-3-5-9-15)20(16)22-24-17-10-6-7-11-18(17)28-22;/h3-11H,2,12-14H2,1H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEMBZFDUVIRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19ClN4O3S3C_{21}H_{19}ClN_{4}O_{3}S_{3}, with a molecular weight of 507.04 g/mol. It features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine core, which are known to contribute to various biological activities.

Research indicates that compounds with similar structural frameworks often exhibit their biological effects through multiple mechanisms:

  • Enzyme Inhibition : Many derivatives of thieno[2,3-c]pyridine have shown potential as inhibitors of key enzymes involved in disease processes, including kinases and phosphodiesterases.
  • Receptor Modulation : Compounds like this one may interact with neurotransmitter receptors (e.g., dopamine receptors), influencing neurological pathways and potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains, suggesting that this compound may also possess antimicrobial properties.

Antitumor Activity

Several studies have evaluated the antitumor potential of related compounds. For instance, derivatives containing thieno[2,3-c]pyridine structures were tested against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG2 (Liver)12.5Apoptosis induction
Compound BMCF-7 (Breast)8.0Cell cycle arrest
Compound CA549 (Lung)10.0Inhibition of angiogenesis

These results indicate that similar compounds can effectively inhibit tumor growth through apoptosis and cell cycle modulation.

Antimicrobial Activity

The antimicrobial efficacy of related thieno[2,3-c]pyridine derivatives has been documented against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli31.25 µg/mL
Candida albicans7.81 µg/mL

These findings suggest that the target compound may also exhibit broad-spectrum antimicrobial activity.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of a structurally similar compound in a model of neurotoxicity induced by corticosterone. The results showed significant improvement in cell viability at specific concentrations, indicating potential for treating neurodegenerative disorders.
  • Antinociceptive Activity : In animal models, compounds with similar structures exhibited significant pain relief in acetic acid-induced writhing tests, suggesting central and peripheral analgesic properties.

Comparison with Similar Compounds

Key Findings:

The benzamide moiety may enhance binding affinity due to aromatic π-π interactions with APE1’s active site, though this remains unverified experimentally.

Biological Activity :

  • Compound 3 exhibits mid-µM APE1 inhibition and synergizes with temozolomide (TMZ) and methyl methanesulfonate (MMS) in HeLa cells . The target compound’s efficacy is inferred to be similar, though substituent differences could modulate potency.
  • Elevated APE1 activity in high-grade gliomas (3.5-fold higher than in low-grade tumors) underscores the therapeutic relevance of such inhibitors in overcoming treatment resistance .

Pharmacokinetics :

  • Compound 3 demonstrates robust plasma and brain exposure in mice, with a brain-to-plasma ratio supporting CNS activity. The ethyl-substituted analog may exhibit faster metabolic clearance due to reduced alkyl chain length, though this requires validation .

Research Implications and Limitations

  • Clinical Relevance : APE1 inhibitors like the target compound could sensitize glioma cells to alkylating agents, addressing resistance mechanisms driven by BER upregulation .
  • Data Gaps : Direct comparative data for the ethyl-substituted derivative are absent; most conclusions are extrapolated from structural analogs. Further studies are needed to evaluate its APE1 binding mode, selectivity, and in vivo efficacy.

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